molecular formula C9H10BrNO2 B8640731 Methyl 2-bromo-2-(pyridin-2-yl)propanoate

Methyl 2-bromo-2-(pyridin-2-yl)propanoate

Cat. No. B8640731
M. Wt: 244.08 g/mol
InChI Key: GGTQYMLLWNOBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-2-(pyridin-2-yl)propanoate is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-bromo-2-(pyridin-2-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-bromo-2-(pyridin-2-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 2-bromo-2-(pyridin-2-yl)propanoate

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

methyl 2-bromo-2-pyridin-2-ylpropanoate

InChI

InChI=1S/C9H10BrNO2/c1-9(10,8(12)13-2)7-5-3-4-6-11-7/h3-6H,1-2H3

InChI Key

GGTQYMLLWNOBEG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)(C(=O)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Magnesium perchlorate (0.46 g, 2.08 mmol) was added to an acetonitrile (18 mL) solution containing the intermediate from Step A (1.04 g, 6.30 mmol). After stirring for 5 minutes N-bromosuccinimide (1.35 g, 7.55 mmol) was added and the reaction solution was stirred overnight. The solution was then partitioned between EtOAc and 1N NaHCO3 aq. The organic layer was washed with brine, dried over MgSO4, filtered and concentrated. The residue was purified by silica gel chromatography using a hexanes/EtOAc gradient to give the indicated product. 1H NMR (400 MHz, CH3CN-d3): δ 8.48 (d, J=4.8 Hz, 1H); 7.85-736 (m, 2H); 7.32-7.26 (m, 1H); 3.72 (s, 3H); 2.24 (s, 3H). m/z=244.4 (M+H).
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step Two
Quantity
1.35 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.